(S)-8-Bromo-2-aminotetralin can be classified as:
The synthesis of (S)-8-Bromo-2-aminotetralin typically involves several key steps, often starting from 8-bromo-2-tetralone or similar precursors. A common synthetic route includes:
The molecular structure of (S)-8-Bromo-2-aminotetralin consists of a bicyclic structure known as tetralin, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered cyclopentane ring.
(S)-8-Bromo-2-aminotetralin can participate in various chemical reactions, which include:
The mechanism of action for (S)-8-Bromo-2-aminotetralin primarily involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine receptor subtype 6.
Limited data on absorption, distribution, metabolism, and excretion (ADME) parameters exist, but it is crucial for understanding its therapeutic potential and safety profile.
The physical and chemical properties of (S)-8-Bromo-2-aminotetralin include:
(S)-8-Bromo-2-aminotetralin has several scientific applications:
(S)-8-Bromo-2-aminotetralin (Chemical Name: (2S)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine; CAS Registry Number: 161661-18-3) is a chiral organic compound belonging to the aminotetralin class. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 226.11 g/mol. The compound features a bicyclic tetralin scaffold (benzene fused with a saturated six-membered ring) substituted with a bromine atom at the C8 position and an amino group at the chiral C2 position. Key physicochemical properties include a density of 1.413 g/cm³, boiling point of 309.2°C at 760 mmHg, and a predicted pKa of 9.91, indicating basic character under physiological conditions [9].
The bromine atom at C8 introduces steric bulk and electron-withdrawing effects, influencing electronic distribution and receptor binding affinity. The chiral center at C2 determines spatial orientation, with the (S)-enantiomer exhibiting enhanced biological activity. The isomeric SMILES string "C1CC2=C(C[C@H]1N)C(=CC=C2)Br" explicitly denotes the (S)-configuration . Functionally, 2-aminotetralin derivatives act as privileged scaffolds in neuropharmacology. Unsubstituted 2-aminotetralins exhibit mixed dopaminergic/serotonergic activity, while hydroxylated analogues like 8-OH-DPAT show high specificity for serotonin 5-HT₁A receptors. Bromination at C8 enhances selectivity for serotonin receptor subtypes, particularly 5-HT₇ receptors, due to altered steric and electronic interactions [2] [5].
Table 1: Molecular Properties of (S)-8-Bromo-2-aminotetralin
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂BrN |
Molecular Weight | 226.11 g/mol |
CAS Registry Number | 161661-18-3 |
Boiling Point | 309.2°C (760 mmHg) |
Density | 1.413 g/cm³ |
Chiral Center | C2 (S-configuration) |
Predicted pKa | 9.91 ± 0.20 |
The discovery of (S)-8-Bromo-2-aminotetralin emerged from systematic structure-activity relationship (SAR) studies of aminotetralins in the late 20th century. Early research focused on unsubstituted 2-aminotetralin and hydroxylated derivatives like 5-OH-DPAT and 7-OH-DPAT as dopaminergic agonists. The introduction of halogens at the C8 position represented a strategic shift to modulate receptor selectivity and metabolic stability [2].
Synthetic routes typically begin with 8-bromo-2-tetralone as the precursor. A two-step process involves:
Key applications in neuroscience research solidified its importance:
Chirality profoundly influences the pharmacodynamics of aminotetralin derivatives. Enantiomers of chiral drugs exhibit distinct biological activities due to stereoselective interactions with proteins, receptors, and enzymes. For (S)-8-Bromo-2-aminotetralin, the (S)-enantiomer demonstrates superior binding affinity for serotonin receptors compared to its (R)-counterpart. This mirrors broader trends: approximately 50% of marketed drugs are chiral, with single enantiomers comprising 59% of FDA approvals from 2013–2022 [8] [10].
Table 2: FDA-Approved Chiral Drugs (2013–2022)
Drug Type | Number Approved | Percentage (%) |
---|---|---|
Achiral Drugs | 105 | 38 |
Single Enantiomers | 163 | 59 |
Racemates | 10 | 3.6 |
Mechanistically, the (S)-configuration optimizes spatial complementarity with the orthosteric binding site of serotonin receptors. For example:
The compound’s chirality also affects metabolic pathways. Hepatic enzymes like cytochrome P450s exhibit enantioselectivity, leading to differential clearance rates. For instance, flavin-containing monooxygenases preferentially metabolize the (R)-enantiomer of some aminotetralins, altering plasma half-lives [3] [8]. Regulatory guidelines underscore chirality’s importance: FDA mandates stereochemical characterization early in drug development to ensure pharmacological and toxicological assessments focus on the relevant enantiomer [8] [10].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1